molecular formula C11H13N3S2 B2872665 4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 338967-83-2

4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B2872665
CAS No.: 338967-83-2
M. Wt: 251.37
InChI Key: JVGUJTIQUPQPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a methylsulfanyl group, and a phenyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-(methylsulfanyl)benzaldehyde with ethyl hydrazinecarboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with hydrazine hydrate to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

Scientific Research Applications

4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide
  • 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide
  • 4-ethyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide

Uniqueness

4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-ethyl-3-(2-methylsulfanylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-3-14-10(12-13-11(14)15)8-6-4-5-7-9(8)16-2/h4-7H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGUJTIQUPQPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.